molecular formula C22H27N3O B3771307 N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide

N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide

Cat. No.: B3771307
M. Wt: 349.5 g/mol
InChI Key: DLGNPXIMPABRMZ-UHFFFAOYSA-N
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Description

N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, a piperidine ring, and an indene moiety

Properties

IUPAC Name

N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17-15-23-10-9-20(17)16-24-21(26)22(25-11-5-2-6-12-25)13-18-7-3-4-8-19(18)14-22/h3-4,7-10,15H,2,5-6,11-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGNPXIMPABRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methylpyridine derivative, which is then subjected to a series of reactions to introduce the piperidine and indene moieties. The final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine, piperidine, and indene moieties. Examples include:

Uniqueness

N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3-methylpyridin-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide

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